Tosufloxacin tosylate hydrate

Antimicrobial susceptibility testing Methicillin-resistant Staphylococcus aureus MIC90

Researchers screening novel agents against multidrug-resistant Gram-positive pathogens require reference standards with validated potency and reliable supply. Tosufloxacin tosylate hydrate addresses this gap as a third-generation fluoroquinolone with demonstrated MIC90 of 0.063 mg/L against MRSA and 0.12-0.5 µg/mL against penicillin-resistant S. pneumoniae. • Dual inhibition of DNA gyrase and topoisomerase IV ensures broad-spectrum bactericidal activity. • Well-characterized PK/PD profile enables resistance suppression and PK/PD modeling studies. • Supplied with full analytical documentation (HPLC, MS) for susceptibility testing and preclinical benchmarking.

Molecular Formula C26H25F3N4O7S
Molecular Weight 594.6 g/mol
CAS No. 1400591-39-0
Cat. No. B1662200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosufloxacin tosylate hydrate
CAS1400591-39-0
Synonyms7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
7-(3-aminopyrrolin-1-yl)-1-(2,4-diflurophenyl)-1.4-dihydro-6-fluoro-4-oxo-1,8-napthyridine-3-carboxylic acid
A 60969
A 61827
A-60969
A-61827
A-64730
T 3262
T-3262
tosufloxacin
tosufloxacin citric anhydride
tosufloxacin tosilate
tosufloxacin, 4-toluene sulfonate
Molecular FormulaC26H25F3N4O7S
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
InChIInChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
InChIKeySSULTCPIIYRGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tosufloxacin Tosylate Hydrate Overview


Tosufloxacin tosylate hydrate (A-61827 tosylate hydrate) is a third-generation fluoroquinolone antibacterial agent formulated as a racemic 4-methylbenzenesulfonate salt to enhance solubility and oral bioavailability [1]. It exerts its antimicrobial effect through dual inhibition of bacterial DNA gyrase and topoisomerase IV, offering a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin-resistant *Streptococcus pneumoniae* [2].

Why Tosufloxacin Over Generics


Fluoroquinolones exhibit substantial variability in their antibacterial spectra and safety profiles, precluding straightforward therapeutic interchange. Even compounds with structurally similar pharmacophores can demonstrate markedly different minimum inhibitory concentrations (MICs) against key pathogens, and the specific salt form directly impacts dissolution characteristics and in vivo performance [1]. The evidence below demonstrates that tosufloxacin tosylate hydrate provides quantifiably superior activity against Gram-positive cocci, including resistant strains, and possesses a distinct outer membrane permeation route that distinguishes it from other quinolones such as ofloxacin and ciprofloxacin [2].

Tosufloxacin Comparative Evidence


Superior Potency Against MRSA

In a comparative in vitro study against clinical isolates, tosufloxacin (TFLX) demonstrated the most potent activity against methicillin-susceptible *S. aureus* (MSSA) among tested quinolones (ofloxacin, ciprofloxacin, sparfloxacin, fleroxacin) with MIC50 values ranging from 0.025 to 0.05 µg/mL [1]. Against a geographically diverse set of *S. aureus* isolates, the MIC90 was 0.063 mg/L [2]. In another comparative assessment, tosufloxacin was identified as the most active fluoroquinolone against staphylococci, exhibiting an MIC range of 0.016–0.25 mg/L, which is numerically lower than that reported for ciprofloxacin and temafloxacin [3].

Antimicrobial susceptibility testing Methicillin-resistant Staphylococcus aureus MIC90

Bactericidal Activity vs. Levofloxacin

In an in vitro pharmacokinetic-pharmacodynamic (PK/PD) model simulating human serum concentrations, tosufloxacin (as tosilate) exhibited significantly greater pharmacodynamic indices against *S. pneumoniae* ATCC49619 compared to levofloxacin [1]. The AUC(0-24h)/MIC ratio for tosufloxacin 150 mg t.i.d. was 138 and for 300 mg b.i.d. was 193, substantially exceeding the ratios for levofloxacin 100 mg t.i.d. and 200 mg b.i.d. Furthermore, the Cmax/MIC ratios for tosufloxacin (7.93–10.2 and 15.9–17.6) were also greater than those for levofloxacin [2]. This translated to a greater area above the killing curve (AAKC) and a shorter time to 99.9% killing. Critically, tosufloxacin regimens did not select for resistant mutants, whereas the lower-dose levofloxacin regimen did [1].

Pharmacodynamics Streptococcus pneumoniae Resistance emergence

Clinical Efficacy and Safety

A multi-center clinical trial demonstrated that tosufloxacin has comparable efficacy and safety to ciprofloxacin in treating respiratory and urinary tract infections, with adverse effects reported as few and mild [1]. A separate randomized, double-blind, phase III study compared tosufloxacin (150 mg t.i.d.) to sitafloxacin (100 mg b.i.d.) for community-acquired pneumonia. The clinical efficacy rate for tosufloxacin was 89.6% (95/106 patients), and the bacteriological eradication rate was 88.2% (45/51 patients) [2]. The incidence of adverse drug reactions (ADRs) was 40.5% for tosufloxacin versus 48.4% for sitafloxacin, with no severe ADRs reported in either group [2].

Clinical trial Respiratory infection Adverse drug reaction

Tosylate Salt Solubility and Stability

The tosylate salt form of tosufloxacin confers significant physicochemical advantages over the free base. At the same molar concentration, the salt form exhibits equivalent bioactivity but provides improved water solubility and stability, which are critical for consistent oral absorption and reliable in vivo performance . A study on the dissolution behavior of tosufloxacin tosylate (TFLX TS) in biorelevant bicarbonate buffer revealed that physiological chloride concentrations can induce surface precipitation of a less-soluble hemi-hydrochloride salt, potentially limiting bioavailability [1]. This underscores the importance of the specific tosylate salt form and highlights the need for formulation strategies (e.g., cyclodextrin inclusion complexes) that mitigate this effect and maintain high solubility [2].

Salt form Solubility enhancement Bioavailability

Tosufloxacin Research & Industrial Applications


Susceptibility Testing for Resistant Gram-Positives

Given its potent in vitro activity against methicillin-resistant *S. aureus* (MRSA) and penicillin-resistant *S. pneumoniae*, as evidenced by MIC90 values of 0.063 mg/L and 0.12-0.5 µg/mL respectively [1][2], tosufloxacin tosylate hydrate is ideally suited for use as a reference standard in susceptibility testing, surveillance studies of resistance mechanisms, and screening of novel antibacterial agents against multi-drug resistant Gram-positive organisms.

PK/PD Modeling & Resistance Suppression

The compound's well-characterized PK/PD profile, including the demonstration of superior bactericidal activity and resistance suppression against *S. pneumoniae* in in vitro models [3], makes it a valuable tool for investigating the relationship between drug exposure and the emergence of resistance. It can serve as a comparator for new fluoroquinolones in preclinical development.

Formulation & Bioavailability Enhancement

As a tosylate salt with documented solubility challenges in biorelevant media [4], this compound is an excellent model for exploring advanced formulation strategies. Research into cyclodextrin inclusion complexes, solid dispersions, and other enabling technologies can be benchmarked against this well-characterized molecule to demonstrate improved dissolution and in vivo performance.

Clinical Comparator for Respiratory Infections

With established clinical efficacy data from randomized controlled trials against community-acquired pneumonia, showing a bacteriological eradication rate of 88.2% and a favorable adverse event profile [5], tosufloxacin tosylate hydrate serves as a proven comparator for phase II/III studies of novel oral antibiotics targeting respiratory tract infections.

Technical Documentation Hub

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